Ixabepilone
Overview
Description
Ixabepilone is a semi-synthetic analog of epothilone B, a natural compound produced by the myxobacterium Sorangium cellulosum . It was developed by Bristol-Myers Squibb as a chemotherapeutic agent for cancer treatment . This compound is known for its ability to stabilize microtubules, making it effective in treating aggressive metastatic or locally advanced breast cancer that is resistant to other treatments .
Mechanism of Action
Target of Action
Ixabepilone, also known as Azaepothilone B, primarily targets beta-tubulins , specifically beta-III tubulin . Tubulins are globular proteins that polymerize to form microtubules, essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
This compound binds to the αβ-tubulin heterodimer subunit of microtubules . This binding stabilizes microtubules, suppressing their dynamic instability . Dynamic instability refers to the rapid growth and shortening of microtubules, which is crucial for their function in cell division. By stabilizing microtubules, this compound effectively halts cell division, thereby exerting its cytotoxic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics involved in cell division . By binding to beta-tubulins and stabilizing microtubules, this compound disrupts the normal function of these structures, preventing the cell from properly dividing . This leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
This compound exhibits extensive tissue distribution and binding , characterized by rapid tissue distribution . It is metabolized extensively in the liver, primarily by the CYP3A4 enzyme . The elimination half-life of this compound is approximately 52 hours, and it is excreted mostly in feces .
Result of Action
The stabilization of microtubules by this compound leads to cell cycle arrest and cell death . It is highly potent, capable of damaging cancer cells in very low concentrations, and retains activity in cases where tumor cells are insensitive to taxane type drugs .
Action Environment
The action of this compound can be influenced by the expression of certain proteins in the tumor environment. For instance, the presence of βIII-tubulin can suppress the antitumor effects of this compound . Removal or knockdown of βIII-tubulin has been shown to lead to increased inhibition of microtubule dynamic instability by this compound .
Biochemical Analysis
Biochemical Properties
Ixabepilone binds to beta-tubulins, such as beta-III tubulin, stabilizing microtubules . Microtubules are dynamic polymers of the protein tubulin that function in mitosis, intracellular transport, cell proliferation, and migration . The binding of this compound to these tubulins suppresses their dynamic instability, blocking the mitotic phase of the cell division cycle .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing microtubules, which are essential for cell division . This stabilization prevents cells from properly dividing, leading to cell death . This compound retains activity in cases where tumor cells are insensitive to taxane type drugs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the αβ-tubulin heterodimer subunit . Like taxol, this compound binds to this subunit, decreasing the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . This stabilization prevents cells from properly dividing, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects on microtubule binding and polymerization have been observed both in vitro and in cells . Over time, removal or knockdown of βIII-tubulin led to increased inhibition of microtubule dynamic instability by this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At certain dosages, this compound has been observed to cause significant reductions in caudal nerve conduction velocity and amplitude .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . This metabolism involves a lactone–lactam modification that minimizes susceptibility to esterase degradation .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the site of microtubules where it exerts its effects .
Subcellular Localization
This compound, being a microtubule-targeted drug, is likely to be localized in the cytoplasm where microtubules are present . Its binding to tubulin subunits suggests that it may be localized to areas of the cell where microtubules are abundant or being formed .
Preparation Methods
The synthesis of ixabepilone involves several key steps:
B-alkyl Suzuki coupling: This method couples fragments D1 and a borane derivative of alkene D2.
Cyclization: The intermediate compound undergoes cyclization to form the core structure of this compound.
Deprotection: The final step involves deprotecting the compound to yield this compound.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process typically involves the use of transition metal catalysts and specific reaction conditions to facilitate the coupling and cyclization reactions .
Chemical Reactions Analysis
Ixabepilone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can modify the structure of this compound, affecting its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ixabepilone has a wide range of scientific research applications:
Comparison with Similar Compounds
Ixabepilone is part of the epothilone family of compounds, which includes:
Epothilone B: The natural precursor to this compound, known for its poor metabolic stability and pharmacokinetics.
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment.
Docetaxel: Another taxane that stabilizes microtubules and is used in cancer therapy.
Compared to these compounds, this compound has several unique features:
Improved Stability: This compound has a lactone-lactam modification that minimizes susceptibility to esterase degradation.
Broader Activity: It retains activity in cases where tumor cells are insensitive to taxane-type drugs.
Lower Susceptibility to Resistance: This compound is effective against tumors that have developed resistance to other microtubule-targeting agents.
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUFPQFXZVHFB-PVYNADRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870252 | |
Record name | Ixabepilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules., Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance. | |
Record name | Ixabepilone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Ixabepilone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil or white lyopholizate | |
CAS No. |
219989-84-1 | |
Record name | Ixabepilone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219989-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ixabepilone [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841 | |
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Record name | Ixabepilone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04845 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixabepilone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973 | |
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Record name | Ixabepilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione | |
Source | European Chemicals Agency (ECHA) | |
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Record name | IXABEPILONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A | |
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Record name | Ixabepilone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ixabepilone, a semi-synthetic analog of the natural product epothilone B, acts as a microtubule-stabilizing agent. [] It binds to β-tubulin subunits on microtubules, suppressing their dynamic instability and promoting microtubule polymerization and stabilization. [, ] This leads to cell cycle arrest at the G2-M transition and ultimately induces apoptosis, or programmed cell death. [, ]
A: Yes, research suggests that this compound can directly kill tumor-associated endothelial cells, adding to its antitumor effects. [] This is supported by its efficacy in inhibiting endothelial cell proliferation and tumor angiogenesis in vivo. []
A: While both this compound and taxanes target microtubules, they appear to induce apoptosis via different pathways. Research in ovarian cancer cell lines suggests that this compound primarily enhances caspase-2 activity, whereas taxanes primarily activate caspase-9. [] This difference in apoptotic pathway activation could contribute to this compound's activity in taxane-resistant cancers. []
A: this compound has a molecular formula of C27H41NO6S and a molecular weight of 507.7 g/mol. []
A: Yes, computational docking studies have been conducted with this compound and its parent compound, epothilone B, to predict their interactions with CYP3A4, a key drug-metabolizing enzyme. [] These studies provided insights into the potential for metabolic interactions and informed clinical trial design. []
A: this compound is a semi-synthetic lactam analogue of epothilone B. [] Modifications to the epothilone B structure were specifically designed to optimize in vivo efficacy, metabolic stability, and minimize protein binding. []
A: this compound retains activity in some taxane-resistant tumor models, suggesting it can overcome certain resistance mechanisms. [, , , , ] This is thought to be partly due to its distinct binding site on tubulin and reduced susceptibility to drug efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in taxane-resistant tumors. [, , , ]
A: Yes, co-administration of ketoconazole, a strong CYP3A4 inhibitor, with this compound resulted in a substantial increase (79%) in this compound AUC0-∞, indicating a significant drug interaction. [] This highlights the need for dose adjustments and careful monitoring when this compound is used with strong CYP3A4 inhibitors. [, ]
A: Following administration, this compound is extensively metabolized, with the majority of the drug-related material being excreted in the feces. []
A: Yes, research suggests a direct relationship between this compound pharmacokinetics, neutrophil counts, and microtubule bundle formation in peripheral blood mononuclear cells (PBMCs). [] This correlation highlights the link between this compound exposure and its biological activity. []
A: this compound has demonstrated broad antitumor activity in preclinical models, including taxane-resistant models. [, , , , ] Notably, this compound exhibits greater efficacy than paclitaxel in preclinical models of breast, colon, lung, and kidney cancers, particularly in combination with antiangiogenic agents like bevacizumab and sunitinib. [] It also shows promising activity in pediatric cancer models, including rhabdomyosarcoma, neuroblastoma, Wilms' tumors, osteosarcoma, and brain tumors. []
A: Yes, this compound has shown clinical benefit in patients with metastatic breast cancer, particularly those who have progressed on prior anthracyclines and taxanes. [, , , , , ] Clinical trials have shown that: * this compound as monotherapy demonstrates efficacy in heavily pretreated patients, even those resistant or refractory to anthracyclines, taxanes, and capecitabine. [, , ] * this compound in combination with capecitabine significantly improves progression-free survival compared to capecitabine alone in patients with anthracycline- and taxane-resistant disease. [, , ] * Subgroup analyses suggest potential benefits in specific populations, including those with triple-negative breast cancer or early metastatic relapse. [, ]
A: Data from clinical trials suggest that patients who experience an early metastatic relapse after adjuvant chemotherapy may experience clinical benefit from this compound plus capecitabine. [] This highlights a potential role for this compound in this patient population with limited treatment options. []
A: While this compound shares a similar mechanism of action with taxanes by stabilizing microtubules, it demonstrates activity in some taxane-resistant tumors. [, , , , ] This suggests that it is not subject to all the same resistance mechanisms. [, , , , ] Its reduced susceptibility to P-gp efflux pumps, which contribute to taxane resistance, is thought to be a contributing factor. [, , ]
A: A randomized phase II study found no significant difference in progression-free survival between this compound plus carboplatin and paclitaxel plus carboplatin in patients with either β3T-positive or β3T-negative NSCLC. [] This suggests that β3T expression may not be a reliable predictive biomarker for this compound response in this setting. []
A: The primary dose-limiting toxicities observed in clinical trials of this compound are neutropenia and peripheral neuropathy. [, , , , ]
A: Emerging data suggest that weekly administration of this compound might be associated with a more favorable neurotoxicity profile compared to the standard every-3-week schedule, without compromising efficacy. [, ]
A: Preliminary data from a mouse model suggest that prior treatment with paclitaxel may predispose mice to develop more severe cold hyperalgesia when subsequently treated with this compound. [] This highlights a potential interaction between prior taxane exposure and this compound-induced neurotoxicity that requires further investigation in clinical settings. []
A: Research on biomarkers for this compound response is ongoing. Studies in the neoadjuvant setting have shown some potential for identifying markers that may predict this compound efficacy. []
A: Several analytical methods have been employed to characterize and quantify this compound: * Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is used to determine this compound concentrations in various biological matrices. [, ] * High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its impurities in both bulk drug substance and formulated products. [] * Accelerator mass spectrometry (AMS) has proven valuable for studying the metabolic fate of this compound, especially when using low levels of radiolabeled drug. [, ]
A: this compound is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] Co-administration with strong CYP3A4 inhibitors significantly increases this compound exposure, necessitating dose adjustments and careful monitoring. [, ]
A: While this compound offers a valuable treatment option for this patient population, other chemotherapy agents like eribulin mesylate, as well as targeted therapies like antibody-drug conjugates and PARP inhibitors, are also being investigated for their efficacy in this setting. []
A: this compound received its initial approval from the U.S. Food and Drug Administration (FDA) in October 2007 for the treatment of advanced breast cancer in patients resistant or refractory to anthracyclines, taxanes, and capecitabine. [, ]
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